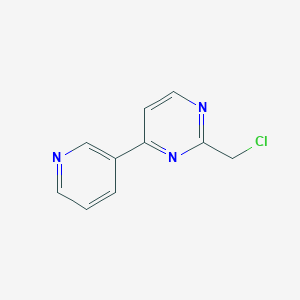

2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The compound 2-(chloromethyl)-4-(pyridin-3-yl)pyrimidine is systematically named according to IUPAC rules, which prioritize substituent positions on the pyrimidine ring. The pyrimidine core is numbered such that the nitrogen atoms occupy positions 1 and 3. The chloromethyl (-CH₂Cl) group is attached to position 2, while the pyridin-3-yl group (a pyridine ring linked via its third carbon) is bonded to position 4.

The CAS Registry Number for this compound is 944899-71-2 , a unique identifier assigned by the Chemical Abstracts Service to distinguish it from structurally similar molecules. This identifier is critical for unambiguous referencing in chemical databases and regulatory documentation.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₈ClN₃ reflects the compound’s composition:

- 10 carbon atoms (C₁₀)

- 8 hydrogen atoms (H₈)

- 1 chlorine atom (Cl)

- 3 nitrogen atoms (N₃)

Molecular weight is calculated as follows:

| Element | Atomic Weight (g/mol) | Quantity | Contribution (g/mol) |

|---|---|---|---|

| C | 12.01 | 10 | 120.10 |

| H | 1.008 | 8 | 8.064 |

| Cl | 35.45 | 1 | 35.45 |

| N | 14.01 | 3 | 42.03 |

| Total | 205.64 |

This matches experimental data from mass spectrometry. The chlorine atom and nitrogen-rich structure contribute to its polarizability and potential for hydrogen bonding.

Structural Isomerism and Tautomeric Considerations

Structural isomerism in this compound is limited due to the fixed positions of its substituents. However, hypothetical isomers could arise from:

- Pyridine ring substitution : A pyridin-2-yl or pyridin-4-yl group instead of pyridin-3-yl.

- Chloromethyl placement : A 5- or 6-position chloromethyl group on the pyrimidine ring.

Tautomerism is not observed in this molecule because:

- The pyrimidine ring lacks acidic protons (e.g., N-H) necessary for prototropic shifts.

- The chloromethyl group (-CH₂Cl) is not involved in resonance or keto-enol equilibria.

- The pyridin-3-yl group’s aromaticity prevents structural rearrangement.

SMILES Notation and InChI Key Representation

The SMILES notation and InChI key provide machine-readable representations of the compound’s structure:

| Representation Type | Value | Source |

|---|---|---|

| SMILES | ClCC1=NC=CC(=N1)C2=CN=CC=C2 |

|

| InChI Key | IMKLIVSZJRMXCR-UHFFFAOYSA-N |

SMILES Breakdown :

ClCC1: Chloromethyl group bonded to pyrimidine’s position 2.=NC=CC(=N1): Pyrimidine ring with nitrogen atoms at positions 1 and 3.C2=CN=CC=C2: Pyridin-3-yl group at position 4.

InChI Key Utility : This 27-character identifier enables rapid database searches and ensures structural uniqueness in chemical informatics.

Properties

IUPAC Name |

2-(chloromethyl)-4-pyridin-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-6-10-13-5-3-9(14-10)8-2-1-4-12-7-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKLIVSZJRMXCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=NC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744596 | |

| Record name | 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944899-71-2 | |

| Record name | 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of 2-oxo-4-(3-pyridyl)pyrimidine to 2-chloro-4-(pyridin-3-yl)pyrimidine

This step is critical as it introduces the chlorine atom at the 2-position of the pyrimidine ring, which is a precursor to the chloromethyl derivative.

- Reagents and Conditions : Phosphorus oxychloride (POCl3) is commonly used as the chlorinating agent. The reaction is typically conducted in toluene or neat POCl3 at reflux or moderate temperatures (50°C to reflux) for several hours (4.5 to 5 hours).

- Procedure : For example, 2-oxo-4-(3-pyridyl)pyrimidine is stirred with POCl3 at 50°C for 4.5 hours, then poured into cold water and neutralized with aqueous sodium hydroxide. The organic phase is extracted with ethyl acetate or dichloromethane, dried, and purified by column chromatography.

- Yields and Purity : Yields range from 56% to 65%, with purity up to 97% reported.

- Scale : The reaction has been scaled from grams (3 g) to hundreds of grams (500 g) with consistent results.

| Parameter | Details |

|---|---|

| Starting material | 2-oxo-4-(3-pyridyl)pyrimidine |

| Chlorinating agent | Phosphorus oxychloride (POCl3) |

| Solvent | Toluene or neat POCl3 |

| Temperature | 50°C to reflux |

| Reaction time | 4.5 to 5 hours |

| Work-up | Quench with water, neutralize with NaOH, extract with organic solvent |

| Yield | 56–65% |

| Purity | Up to 97% |

Formation of 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine via Substitution and Cyclization

The chloromethyl group is introduced typically by reaction of the 2-chloropyrimidine derivative with chloromethylating agents or via substitution reactions involving chloromethyl intermediates.

- Cyclization Approach : In related pyridothienopyrimidine derivatives, treatment of amino-pyridine carboxamides with 2-chloroacetyl chloride in cold acetonitrile leads to cyclization and formation of 2-(chloromethyl) derivatives. This involves substitution followed by intramolecular elimination.

- Substitution Reactions : The 2-chloropyrimidine intermediate can undergo nucleophilic substitution with chloromethyl-containing reagents or chloromethyl benzoyl chlorides to introduce the chloromethyl group.

Use of Bases and Solvents in the Preparation

- Bases : Organic bases such as triethylamine or inorganic bases like potassium carbonate are employed to neutralize hydrogen chloride formed during chlorination or substitution steps.

- Solvents : Common solvents include tetrahydrofuran (THF), toluene, dioxane, dimethyl sulfoxide (DMSO), and acetonitrile.

- Temperature : Reactions are conducted at temperatures ranging from room temperature to 90°C depending on the step and reagents.

Representative Experimental Procedures

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Chlorination of 2-oxo derivative | POCl3 (18 mL), 50°C, 4.5 h, neutralize with NaOH, extract with ethyl acetate | 56% | Purity 97%, small scale (3 g) |

| Chlorination in toluene | 4-(pyridin-3-yl)pyrimidine-2(H)-one (500 g), POCl3 (532 g), reflux 5 h, extract with DCM | 520 g isolated | Large scale, purified by column chromatography |

| Substitution with 4-chloromethylbenzoyl chloride | Neutral organic solvent (THF, dioxane, or DMSO), potassium carbonate base, room temperature | >95% | Used in synthesis of related imatinib intermediates |

| Nucleophilic substitution with amines | 2-chloro-4-aryl/heteroaryl-pyrimidine, 4-aminomethyl-benzenesulfonamide, N-ethyl-N,N-diisopropylamine, NMP, 90°C, 12 h | Moderate to high | Purification by RP-HPLC |

Mechanistic Insights and Optimization

- The chlorination step with POCl3 proceeds via activation of the 2-oxo group to a 2-chloropyrimidine intermediate.

- The chloromethyl group introduction often involves nucleophilic substitution or cyclization with chloromethyl reagents.

- Use of appropriate bases prevents acid-catalyzed side reactions and improves yield.

- Solvent choice affects reaction rate and product isolation; for example, toluene is preferred for large scale due to ease of separation.

- Reaction times and temperatures are optimized to balance conversion and minimize degradation.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Scale | Notes |

|---|---|---|---|---|---|

| Chlorination with POCl3 | 2-oxo-4-(3-pyridyl)pyrimidine | POCl3, 50°C, 4.5 h, aqueous work-up | 56–65 | 3 g to 500 g | Purity up to 97% |

| Chlorination in toluene | 4-(pyridin-3-yl)pyrimidine-2(H)-one | POCl3, reflux 5 h, extract with DCM | ~>50% | 500 g scale | Purified by chromatography |

| Substitution with chloromethylbenzoyl chloride | 2-chloro-4-(pyridin-3-yl)pyrimidine | THF/dioxane/DMSO, potassium carbonate base | >95 | Lab scale | Used in imatinib intermediate synthesis |

| Cyclization with 2-chloroacetyl chloride | Amino-thieno[2,3-b]pyridine carboxamides | Cold acetonitrile, substitution and elimination | Moderate | Small scale | For related pyridothienopyrimidines |

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the chloromethyl group to a carboxyl group or other oxidized functionalities.

Reduction: Reduction reactions can reduce the pyrimidine ring or other functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.

Major Products Formed:

Oxidation Products: Carboxylic acids, aldehydes, or ketones.

Reduction Products: Amines or alcohols.

Substitution Products: Amides, ethers, or other substituted pyrimidines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its ability to participate in nucleophilic substitution reactions allows for the introduction of diverse functional groups, which can enhance the pharmacological properties of the resulting compounds. Notably, derivatives of this compound have been explored for their potential as anticancer and anti-inflammatory agents.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine and its derivatives. For example, related pyrimidine compounds have demonstrated significant inhibitory effects against leukemia cell lines, with IC50 values ranging from 1.42 µM to 4.56 µM. The mechanism of action often involves apoptosis induction and cell cycle arrest at the G2/M phase, which prevents cancer cell proliferation .

Anti-inflammatory Effects

The compound also exhibits notable anti-inflammatory properties. Research indicates that it can effectively inhibit COX-2 enzyme activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. The presence of electron-donating groups such as chloromethyl enhances this activity, suggesting that structural modifications can significantly influence biological outcomes .

Materials Science

In materials science, this compound is utilized in the development of novel materials with unique electronic and optical properties. Its reactivity allows for the creation of functionalized polymers and nanomaterials that can be tailored for specific applications, such as sensors or electronic devices.

Biological Research

The compound is employed in biological research as a probe or ligand in biochemical assays. Its ability to interact with various biological targets makes it valuable for studying cellular mechanisms and pathways. For instance, it can be used to investigate enzyme activities or receptor interactions, contributing to a better understanding of disease processes.

Industrial Applications

In industrial settings, this compound is useful in the synthesis of agrochemicals and dyes. Its reactivity facilitates the formation of complex molecules that are essential in these industries. The compound's versatility makes it an attractive option for developing new chemical entities that meet industrial needs.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the pyrimidine ring or substituents can lead to increased potency against specific biological targets. For example, introducing hydrophobic groups or varying nitrogen substituents has been shown to enhance binding affinity and overall biological activity .

Case Study 1: Anticancer Activity

A study evaluated a series of pyrimidine derivatives, including this compound, against various leukemia cell lines. The results indicated significant cytotoxicity, particularly against K562 cells, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Anti-inflammatory Research

Another investigation focused on the anti-inflammatory properties of pyrimidine derivatives where compounds similar to our target were shown to effectively inhibit COX-2 enzyme activity in preclinical models . These findings support the potential therapeutic applications of this compound in treating inflammatory diseases.

Mechanism of Action

The mechanism by which 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine with structurally related pyrimidine derivatives:

Key Observations :

- Reactivity : The chloromethyl group in the target compound enhances its reactivity in substitution reactions compared to methylthio or piperidinyl substituents .

- Thermal Stability : Derivatives with bulkier substituents (e.g., piperidinyl) exhibit higher melting points (268–287°C), suggesting greater crystallinity .

Biological Activity

2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The pyrimidine structure is a fundamental component in various biological systems, and its derivatives have shown a wide range of pharmacological effects. This article reviews the biological activity of this compound, synthesizing findings from diverse studies.

Chemical Structure and Synthesis

The compound this compound features a chloromethyl group attached to a pyrimidine ring, which is further substituted with a pyridine moiety. This structural configuration is significant as it enhances the compound's interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrimidine derivatives. For instance, derivatives similar to this compound have exhibited significant antibacterial activity against various strains. A study reported that chloromethyl derivatives demonstrated potent activity against Bacillus subtilis and Bacillus cereus, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .

Table 1: Antibacterial Activity of Pyrimidine Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 4–16 | B. subtilis |

| 7,9-dimethyl derivative | <4 | B. cereus |

| Amoxicillin | 4–16 | Various strains |

Anticancer Activity

Pyrimidine derivatives have also been investigated for their anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation effectively. For example, certain derivatives were evaluated against HepG-2 and MCF-7 cancer cell lines, revealing IC50 values ranging from 1.17 to 2.79 µM, indicating potent cytotoxicity .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 1.17–2.79 | HepG-2 |

| Other pyrimidine derivatives | Varies | MCF-7 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. For instance, molecular docking studies have suggested that these compounds can effectively bind to the active sites of protein kinases such as EGFR, which plays a crucial role in cancer progression .

Case Studies

- Antimicrobial Efficacy : A study focused on synthesizing various pyrimidine derivatives, including those with chloromethyl groups, revealed their effectiveness against multiple bacterial strains. The results indicated that modifications in the chemical structure could significantly enhance antimicrobial potency .

- Anticancer Potential : Another investigation into the cytotoxic effects of pyrimidine derivatives showed that compounds similar to this compound exhibited strong inhibition of cancer cell growth, emphasizing the importance of structural features in determining biological activity .

Q & A

Q. What are effective synthetic routes for introducing the chloromethyl group in 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine?

The chloromethyl group can be introduced via nucleophilic substitution or chlorination of a hydroxymethyl precursor. A validated method involves reacting a hydroxymethyl intermediate with thionyl chloride (SOCl₂) in dichloromethane under ice-cooling, followed by controlled warming to room temperature. Purification via recrystallization (e.g., petroleum ether/ethyl acetate) ensures >95% purity . Optimizing molar ratios (e.g., 1.1:1 SOCl₂:precursor) minimizes byproducts like sulfonic acid derivatives.

Q. How can chromatographic techniques ensure purity during synthesis?

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) is recommended for purity analysis. For preparative purification, flash chromatography using silica gel (hexane:ethyl acetate, 3:1) effectively separates unreacted precursors and chlorinated byproducts. Monitor fractions via TLC (Rf = 0.4–0.6 in the same solvent system) .

Q. What safety protocols are critical for handling reactive intermediates in its synthesis?

Use inert atmosphere (N₂/Ar) for moisture-sensitive steps (e.g., SOCl₂ reactions). Hazardous byproducts (e.g., HCl gas) require scrubbing with NaOH traps. Waste containing chlorinated organics must be segregated and treated by licensed facilities to avoid environmental contamination .

Advanced Research Questions

Q. How does X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction confirms bond angles, dihedral angles, and planar arrangements. For example, the pyrimidine and pyridine rings in related compounds exhibit dihedral angles of ~64.2°, impacting conjugation and reactivity. Data refinement using riding models (e.g., C–H = 0.93–0.97 Å) ensures accuracy in hydrogen placement .

Q. What strategies optimize bioactivity assays for target interaction studies?

Design fluorescence polarization assays using labeled kinase domains or GPCRs. For example, competitive binding assays with ATP analogs (IC₅₀ determination) can quantify inhibition. Include controls for non-specific binding (e.g., DMSO vehicle) and validate with co-crystallography to map interaction sites .

Q. How do substituent variations at the pyridine ring influence biological activity?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., Cl, F) at the pyridine 3-position enhance target affinity. For instance, 2-fluorophenyl analogs exhibit 5-fold higher inhibition of cyclin-dependent kinases compared to unsubstituted derivatives. Use DFT calculations to correlate electronic effects (e.g., Hammett σ values) with activity trends .

Q. How to address contradictions in reported solubility data across studies?

Discrepancies often arise from polymorphic forms or solvent impurities. Characterize solubility in DMSO, ethanol, and PBS (pH 7.4) using nephelometry. For low solubility (<1 mg/mL), employ co-solvents (e.g., 10% Cremophor EL) and validate with equilibrium solubility assays at 24 hr .

Data Analysis & Experimental Design

Q. What analytical methods validate synthetic intermediates and final products?

Q. How to design stability studies under physiological conditions?

Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Sample at 0, 6, 24 hr and analyze via LC-MS. Degradation products (e.g., hydrolysis to hydroxymethyl derivatives) indicate susceptibility to esterases or acidic environments .

Methodological Challenges

Q. How to mitigate competing side reactions during chloromethylation?

Competing oxidation (e.g., to carboxylic acids) is minimized by using anhydrous SOCl₂ and molecular sieves. For temperature-sensitive precursors, employ dropwise addition at –10°C and monitor via in-situ IR for intermediate stabilization .

Q. What computational tools predict interaction modes with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding to kinase pockets. Prioritize poses with hydrogen bonds between the pyrimidine nitrogen and catalytic lysine residues (e.g., CDK2 Lys33). Validate with mutagenesis (e.g., K33A mutants showing reduced inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.